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Compound of Interest

Compound Name: 4-Phenyl-2-butanol

Cat. No.: B1222856 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

aromatic alcohol 4-phenyl-2-butanol, a compound of interest in various chemical and

pharmaceutical research domains. The following sections present its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format,

accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary
The structural elucidation of 4-phenyl-2-butanol is supported by a combination of

spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, IR, and MS

analyses are summarized in the tables below, offering a clear and concise reference for

researchers.

Table 1: ¹H NMR Spectroscopic Data of 4-Phenyl-2-
Butanol
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.25 - 7.15 Multiplet - 5H
Aromatic protons

(C₆H₅)

3.77 Sextet 6.2 1H CH-OH

2.72 Triplet 7.8 2H Ph-CH₂

1.73 Multiplet - 2H CH₂-CH(OH)

2.39 Singlet - 1H OH

1.19 Doublet 6.2 3H CH₃

Solvent: CDCl₃. Instrument: 400 MHz NMR Spectrometer.

Table 2: ¹³C NMR Spectroscopic Data of 4-Phenyl-2-
Butanol

Chemical Shift (δ) ppm Assignment

142.1 C (quaternary, aromatic)

128.4 CH (aromatic)

128.3 CH (aromatic)

125.8 CH (aromatic)

67.3 CH-OH

40.8 Ph-CH₂

32.2 CH₂-CH(OH)

23.6 CH₃

Solvent: CDCl₃. Instrument: 100 MHz NMR Spectrometer.
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Table 3: Infrared (IR) Spectroscopic Data of 4-Phenyl-2-
Butanol

Wavenumber (cm⁻¹) Intensity Assignment

3360 Strong, Broad O-H stretch (alcohol)

3025 Medium C-H stretch (aromatic)

2965, 2925, 2855 Strong C-H stretch (aliphatic)

1605, 1495, 1450 Medium to Weak C=C stretch (aromatic ring)

1090 Strong
C-O stretch (secondary

alcohol)

745, 695 Strong
C-H bend (out-of-plane,

monosubstituted benzene)

Sample preparation: Neat liquid film on NaCl plates.

Table 4: Mass Spectrometry (MS) Data of 4-Phenyl-2-
Butanol

m/z Relative Intensity (%) Proposed Fragment

150 15 [M]⁺ (Molecular Ion)

132 25 [M - H₂O]⁺

117 100 [M - CH₃CHO]⁺

105 30 [C₈H₉]⁺

91 85 [C₇H₇]⁺ (Tropylium ion)

77 20 [C₆H₅]⁺

45 40 [CH₃CHOH]⁺

Ionization method: Electron Ionization (EI) at 70 eV.
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Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented above.

¹H and ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation: A sample of 4-phenyl-2-butanol (approximately 10-20 mg for ¹H NMR,

50-100 mg for ¹³C NMR) is dissolved in approximately 0.7 mL of deuterated chloroform

(CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution

is transferred to a 5 mm NMR tube.

Instrumentation: Spectra are acquired on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR

spectrometer.

¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse sequence is used.

Spectral Width: -2 to 12 ppm.

Acquisition Time: 4 seconds.

Relaxation Delay: 1 second.

Number of Scans: 16.

¹³C NMR Acquisition Parameters:

Pulse Sequence: A standard proton-decoupled single-pulse sequence is used.

Spectral Width: 0 to 220 ppm.

Acquisition Time: 2 seconds.

Relaxation Delay: 2 seconds.
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Number of Scans: 1024.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal

at 0.00 ppm.

Infrared (IR) Spectroscopy
Sample Preparation: A drop of neat 4-phenyl-2-butanol is placed between two polished

sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

Instrumentation: The spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Acquisition Parameters:

Spectral Range: 4000 to 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 32 scans are co-added to improve the signal-to-noise ratio.

Data Processing: A background spectrum of the clean, empty salt plates is recorded and

automatically subtracted from the sample spectrum. The resulting spectrum is presented in

terms of transmittance or absorbance.

Mass Spectrometry (MS)
Sample Introduction: A dilute solution of 4-phenyl-2-butanol in a volatile organic solvent

(e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct

insertion probe or through a gas chromatograph (GC) for separation prior to analysis.

Instrumentation: An electron ionization (EI) mass spectrometer is used.

Acquisition Parameters:

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.
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Source Temperature: 200 °C.

Mass Range: m/z 40-500.

Data Processing: The mass spectrum is generated by plotting the relative abundance of the

detected ions as a function of their mass-to-charge ratio (m/z). The most intense peak (base

peak) is assigned a relative intensity of 100%.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the structural elucidation of 4-phenyl-
2-butanol using the discussed spectroscopic techniques.

Spectroscopic Techniques
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- Aromatic C=C

Mass Spectrometry
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- Fragmentation Pattern

4-Phenyl-2-Butanol Structure
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Caption: Workflow for the structural determination of 4-phenyl-2-butanol.

To cite this document: BenchChem. [Spectroscopic Profile of 4-Phenyl-2-Butanol: An In-
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[https://www.benchchem.com/product/b1222856#spectroscopic-data-of-4-phenyl-2-butanol-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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